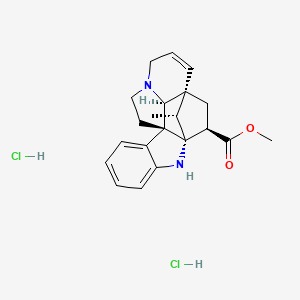

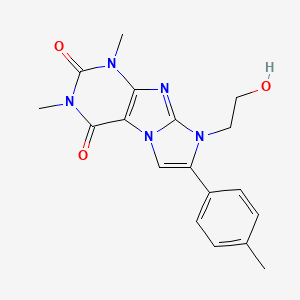

![molecular formula C14H19NO2S B1661919 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrol-4,6(5H)-dion CAS No. 1231160-82-9](/img/structure/B1661919.png)

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrol-4,6(5H)-dion

Übersicht

Beschreibung

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Photovoltaik (OPV)

Diese Verbindung dient als wichtiger Baustein bei der Synthese von konjugierten Polymeren, die in OPVs verwendet werden. Ihre starke Elektronenakzeptor-Natur trägt dazu bei, die Bandlücke zu verringern und die Absorption von Sonnenlicht zu erhöhen, was für eine effiziente Umwandlung von Sonnenenergie entscheidend ist .

Feldeffekttransistoren (FETs)

Im Bereich der organischen Elektronik wird dieses Thieno-Pyrroldion-Derivat verwendet, um die Ladungstransporteigenschaften von halbleitenden Polymeren in FETs zu verbessern. Dies führt zu einer verbesserten elektrischen Leistung, was sie für flexible und tragbare elektronische Geräte geeignet macht .

Elektrochrome Geräte

Aufgrund ihrer Fähigkeit, reversible Redoxreaktionen durchzuführen, wird diese Verbindung bei der Entwicklung elektrochromer Materialien verwendet. Diese Materialien ändern ihre Farbe bei elektrischer Stimulation und finden Anwendung in intelligenten Fenstern und energiesparenden Displaytechnologien .

Photokatalyse

Die photophysikalischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für photokatalytische Anwendungen. Sie kann in Polymergerüste eingearbeitet werden, um lichtgetriebene chemische Transformationen zu ermöglichen, die in der Umweltbehebung und in grünen chemischen Prozessen wertvoll sind .

Energiespeicher

Die Einarbeitung in polymere Hydrogele wurde für Energiespeicheranwendungen untersucht. Diese Hydrogele zeigen verbesserte elektrochemische Eigenschaften, was sie für den Einsatz in Superkondensatoren und Batterien geeignet macht .

Biomedizinische Geräte

Die elektrische Leitfähigkeit und Biokompatibilität von Polymeren, die von dieser Verbindung abgeleitet sind, ermöglichen ihren Einsatz in biomedizinischen Geräten. Sie können für spezifische Anwendungen wie Biosensoren, Arzneimittelverabreichungssysteme und Gewebezüchtungsgerüste angepasst werden .

Sensortechnologien

Polymere, die diese Thieno-Pyrroldion-Einheit enthalten, können so konstruiert werden, dass sie spezifische sensorische Fähigkeiten besitzen. Sie werden aufgrund ihrer reaktionsfähigen elektrischen Eigenschaften bei der Herstellung von chemischen und biologischen Sensoren verwendet .

Organische Leuchtdioden (OLEDs)

Die Fähigkeit der Verbindung, Elektronen effizient zu transportieren, macht sie wertvoll bei der Entwicklung von OLED-Materialien. Sie trägt zur Entwicklung von Geräten mit höherer Helligkeit, besserer Effizienz und längerer Lebensdauer bei .

Wirkmechanismus

Target of Action

The primary target of 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (also known as Diketopyrrolopyrrole or DPP) is the electron transport chain in photovoltaic devices . It acts as a donor-acceptor in conjugated polymers, playing a crucial role in the charge transportation process .

Mode of Action

DPP interacts with its targets by facilitating charge separation and recombination . It enables similar charge separation time to other materials used in solar cells, but the amount of nongeminate recombination is different . Specifically, it slows down the second-order recombination much less than other materials .

Biochemical Pathways

In the context of photovoltaic devices, DPP affects the electron transport pathway . It contributes to the formation of low band gap donor-acceptor conjugated polymers, which are crucial for the device’s performance .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DPP, we can discuss its solubility and stability . DPP shows exceptional solubility in common organic solvents and displays thermal stability at high temperatures .

Result of Action

The action of DPP results in distinct color changes in the visible and near-infrared regions upon oxidation . Moreover, it has favorable switching properties, such as rapid response speed and high optical contrast and coloration efficiency . These properties make DPP an outstanding candidate for electrochromic applications .

Action Environment

The action, efficacy, and stability of DPP can be influenced by environmental factors. For instance, the solid polymers of DPP are stable against photoirradiation, while solutions undergo rapid photodecomposition . The photostability of DPP is much higher compared to other similar compounds .

Eigenschaften

IUPAC Name |

5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDQMLVTDTSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736674 | |

| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231160-82-9 | |

| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

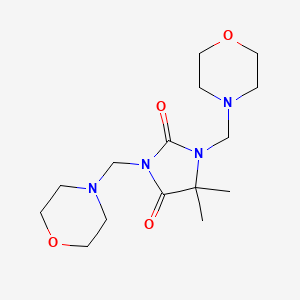

Q1: What role does EHTPD typically play in organic semiconductor materials?

A: EHTPD is frequently employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers for organic solar cells [, , ]. Its electron-withdrawing properties arise from the combination of the thieno[3,4-c]pyrrole-4,6-dione core and the alkyl side chain, which influences solubility and film morphology.

Q2: How does incorporating EHTPD into a terpolymer affect the performance of all-polymer solar cells?

A: Research has shown that incorporating EHTPD alongside methyl thiophene-3-carboxylate (3MT) into a terpolymer with a 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene donor backbone (Ter-3MTTPD) leads to enhanced performance in all-polymer solar cells []. This improvement is attributed to broader complementary absorption, efficient charge transfer, and robust morphology in the active layer when blended with an acceptor polymer like 2,7-bis(2-hexyldecyl)-4-(selenophen-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-Se).

Q3: Can EHTPD be used in the design of near-infrared (NIR) emitting polymers for PLED applications?

A: While EHTPD itself doesn't emit in the NIR region, it can be strategically incorporated into copolymers to modulate the optical properties. Research demonstrates that a high band gap polymer like poly[3,3′‐ditetradecyl‐2,2′‐bithiophene‐5,5′‐diyl‐alt‐5‐(2‐ethylhexyl)‐4H‐thieno[3,4‐c]pyrrole‐4,6(5H)‐dione‐1,3‐diyl] (P2TTPD) utilizing EHTPD can serve as a host for a low bandgap NIR fluorophore []. This architecture allows for efficient energy and charge transfer to the NIR emitting units, leading to pure NIR emission in PLED devices.

Q4: Are there established synthetic procedures for EHTPD and its derivatives?

A: Yes, efficient synthetic protocols for EHTPD and similar molecules have been developed, often utilizing microwave-assisted synthesis for improved reaction times and yields [, ]. The synthesis often involves readily available starting materials and can be easily scaled up for research purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)